Nutlin-2 is a member of the Nutlin family, which consists of small molecules that inhibit the interaction between the MDM2 protein and the tumor suppressor p53. This inhibition is crucial for cancer therapy, particularly for tumors expressing wild-type p53, as it leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells. Nutlin-2 was discovered through a high-throughput screening of chemical libraries aimed at identifying compounds that could disrupt the MDM2-p53 interaction, a key pathway in tumorigenesis .
Nutlin-2 is classified as a cis-imidazoline analog. It is synthesized from various chemical precursors and is structurally related to other Nutlin compounds, particularly Nutlin-3, which is more commonly studied in clinical applications. The compound's ability to mimic the p53 peptide allows it to effectively bind to MDM2, displacing p53 and thereby enhancing its tumor suppressive functions .
The synthesis of Nutlin-2 involves several key steps that typically include:
Nutlin-2 has a complex molecular structure characterized by:
The crystal structure analysis shows that one bromophenyl group resides deeply within the Trp 23 pocket of MDM2, while the other interacts with adjacent residues, stabilizing the binding .
Nutlin-2 primarily acts through non-covalent interactions with MDM2. Key reactions include:
These interactions lead to increased levels of active p53 in cells, promoting anti-tumor effects.
The mechanism of action for Nutlin-2 involves several steps:
This cascade ultimately results in inhibited cell proliferation and induction of apoptosis in cancer cells expressing wild-type p53 .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm purity and structural integrity .
Nutlin-2 has significant potential applications in cancer therapy due to its ability to activate p53 pathways selectively:
Nutlin-2 exemplifies a promising strategy in oncology by targeting specific molecular interactions critical for tumor growth and survival .
Nutlin-2 is a cis-1,2,4,5-tetrasubstituted imidazoline derivative with the molecular formula C₃₁H₃₄Br₂N₄O₄ and a molecular weight of 686.43 g/mol [5]. Its structure features three critical aromatic groups:
The cis stereochemistry of the two halogenated phenyl rings is essential for high-affinity binding to MDM2. This configuration allows Nutlin-2 to sterically occlude the p53-binding cleft on MDM2, mimicking the spatial orientation of p53’s α-helical domain [7] [8]. The bromine substituents enhance hydrophobic interactions within the MDM2 pocket compared to chlorine variants in other Nutlins, contributing to its binding affinity [6].
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₄Br₂N₄O₄ |
Molecular Weight | 686.43 g/mol |
Core Structure | cis-imidazoline |
Key Substituents | 4-Bromophenyl (×2), 2-isopropoxy-4-methoxyphenyl |
Binding Affinity (IC₅₀) | ~140 nM (MDM2) |
Selectivity | p53-dependent cellular activity |
Nutlin-2 emerged from a pioneering screen of chemical libraries by Vassilev et al. (2004) aimed at identifying non-peptidic MDM2 inhibitors. The research utilized surface plasmon resonance (SPR)-based binding assays to evaluate compounds mimicking the three critical hydrophobic residues (Phe19, Trp23, Leu26) of p53’s α-helical MDM2-binding domain [7] [8]. Nutlin-2 was one of three lead compounds (alongside Nutlin-1 and Nutlin-3) identified for its ability to disrupt p53-MDM2 binding with nanomolar affinity [7].
The discovery process involved:
This work laid the foundation for clinical MDM2 inhibitors like RG7112 (a Nutlin-3 analog) [3] [8].
Nutlin-2 occupies a unique position in the Nutlin family due to its intermediate potency and utility as a research tool. Key distinctions include:
Property | Nutlin-1 | Nutlin-2 | Nutlin-3/3a |
---|---|---|---|
R₁, R₂ (Halogens) | Br, Cl | Br, Br | Cl, Cl |
IC₅₀ (MDM2) | ~230 nM | ~140 nM | ~90 nM (Nutlin-3a) |
Key Research Use | Initial lead | Hypoxia studies | In vivo models |
Hypoxia Efficacy | Moderate | High | High |
Clinical Derivative | None | None | RG7112/RG7388 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0